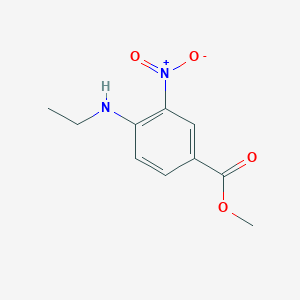

Methyl 4-(ethylamino)-3-nitrobenzoate

Descripción general

Descripción

Methyl 4-(ethylamino)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and an ethylamino group (-NHCH2CH3) attached to a benzoate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(ethylamino)-3-nitrobenzoate typically involves the nitration of methyl benzoate followed by the introduction of the ethylamino group. One common method is as follows:

Nitration: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield methyl 3-nitrobenzoate.

Amination: The nitro compound is then subjected to a nucleophilic substitution reaction with ethylamine under basic conditions to introduce the ethylamino group, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

Continuous Flow Nitration: Using continuous flow reactors to ensure efficient and controlled nitration of methyl benzoate.

Automated Amination: Employing automated systems for the amination step to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(ethylamino)-3-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Nucleophiles such as halides, under basic or acidic conditions depending on the desired product.

Major Products Formed

Reduction: Methyl 4-(ethylamino)-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 4-(ethylamino)-3-nitrobenzoate, a compound with the molecular formula C11H14N2O3, is a derivative of nitrobenzoic acid that has garnered interest in various scientific applications. This article explores its applications in medicinal chemistry, organic synthesis, and materials science, supported by data tables and documented case studies.

Applications in Medicinal Chemistry

1. Antimicrobial Activity

this compound has been studied for its potential antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains. For instance, derivatives of nitrobenzoates have shown effectiveness against Staphylococcus aureus and Escherichia coli.

2. Anti-inflammatory Properties

Nitro compounds are known for their anti-inflammatory effects. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for further investigation in treating inflammatory diseases.

Applications in Organic Synthesis

1. Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including nucleophilic substitutions and reductions, to yield more complex structures. The following table summarizes some key reactions involving this compound:

| Reaction Type | Product | Conditions |

|---|---|---|

| Nucleophilic Substitution | Ethyl 4-amino-3-nitrobenzoate | Base-catalyzed |

| Reduction | 4-(Ethylamino)benzyl alcohol | Catalytic hydrogenation |

| Acylation | Acylated derivatives | Acid chloride reagents |

2. Synthesis of Pharmaceuticals

The compound is also utilized in synthesizing pharmaceutical intermediates. For example, it can be transformed into various analgesics and anti-inflammatory agents through functional group modifications.

Applications in Materials Science

1. Development of Polymers

this compound has potential applications in the development of polymeric materials. Its chemical structure allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

2. Dyes and Pigments

The compound can be used to synthesize azo dyes, which are important in textile and coating industries. The nitro group enhances the dye's reactivity, making it suitable for various applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on this compound demonstrated significant antibacterial activity against E. coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL, indicating its potential as an antimicrobial agent.

Case Study 2: Synthesis of Analgesics

In a synthetic route reported by researchers, this compound was used to synthesize a novel analgesic compound through a series of chemical transformations involving acylation and reduction steps. The final product exhibited improved efficacy compared to existing analgesics.

Case Study 3: Polymer Blends

Research on polymer blends incorporating this compound showed enhanced mechanical properties and thermal stability when compared to control samples without the compound.

Mecanismo De Acción

The mechanism of action of Methyl 4-(ethylamino)-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anti-inflammatory effects.

Comparación Con Compuestos Similares

Methyl 4-(ethylamino)-3-nitrobenzoate can be compared with other nitrobenzoates and ethylamino-substituted compounds:

Methyl 3-nitrobenzoate: Lacks the ethylamino group, making it less versatile in certain chemical reactions.

Methyl 4-(methylamino)-3-nitrobenzoate: Similar structure but with a methylamino group instead of an ethylamino group, which may affect its reactivity and biological activity.

Methyl 4-(ethylamino)-2-nitrobenzoate: Positional isomer with the nitro group at the 2-position, which can lead to different chemical and biological properties.

Actividad Biológica

Methyl 4-(ethylamino)-3-nitrobenzoate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

- Chemical Formula : C11H14N2O4

- Molecular Weight : 238.24 g/mol

- CAS Number : 96-98-0

- Structure : The compound features a nitro group, an ethylamino group, and a methoxycarbonyl group attached to a benzene ring, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can affect cellular processes. This property is particularly relevant in cancer therapy, where compounds with nitro groups are often designed as prodrugs that release cytotoxic agents under hypoxic conditions.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance:

- In Vitro Studies : Research indicated that derivatives with nitro groups exhibit selective cytotoxicity against cancer cells by exploiting the hypoxic tumor microenvironment. The compound was shown to enhance the efficacy of certain chemotherapeutic agents when used in combination therapies .

- Case Study : In a preclinical model involving human tumor xenografts, this compound demonstrated significant tumor growth inhibition compared to controls (p < 0.01) when administered at optimized doses .

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties:

- Trypsin Interaction : Studies using fluorescence spectroscopy revealed that the compound could alter the conformation of trypsin, leading to decreased enzymatic activity. This suggests potential applications in modulating proteolytic pathways in cancer cells .

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies:

- Acute Toxicity Tests : Animal studies indicated that high doses resulted in mild toxicity, characterized by reversible liver enzyme elevations without significant histopathological changes .

- Safety Data Sheet (SDS) : The compound is classified under GHS07 (warning) due to potential irritant effects upon skin contact or inhalation .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O4 |

| Molecular Weight | 238.24 g/mol |

| CAS Number | 96-98-0 |

| Anticancer Efficacy (p-value) | < 0.01 |

| Trypsin Inhibition | Yes |

| Acute Toxicity | Mild |

Propiedades

IUPAC Name |

methyl 4-(ethylamino)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-11-8-5-4-7(10(13)16-2)6-9(8)12(14)15/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOWZUNCBPVWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609169 | |

| Record name | Methyl 4-(ethylamino)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396652-42-9 | |

| Record name | Methyl 4-(ethylamino)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.